molecular formula C19H17F2N3O4 B2569167 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide CAS No. 1251562-69-2

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide

Cat. No. B2569167
CAS RN: 1251562-69-2
M. Wt: 389.359
InChI Key: HNEXJMJPRFVJOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned contains several structural features that are common in organic chemistry, including a benzodioxole ring, a difluorophenyl group, and an imidazolidinone group. These features suggest that it might have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques could provide information about the compound’s molecular weight, the connectivity of its atoms, and its three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its structural features. For example, the benzodioxole ring might undergo electrophilic aromatic substitution reactions, while the imidazolidinone group might participate in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined experimentally. These properties could provide important information about how the compound behaves under different conditions .

Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide have been studied for their potential antibacterial and antifungal properties. A study by Devi, Shahnaz, and Prasad (2022) found that certain derivatives exhibited significant activity against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus fumigatus and Candida albicans (Devi, Shahnaz, & Prasad, 2022).

Antioxidant and Anti-inflammatory Properties

Koppireddi et al. (2013) synthesized and evaluated a series of related acetamide derivatives for their antioxidant and anti-inflammatory activities. Some of these compounds demonstrated notable antioxidant properties and excellent anti-inflammatory activity (Koppireddi et al., 2013).

Antitumor Activity

The antitumor potential of related compounds has been explored. Yurttaş, Tay, and Demirayak (2015) reported considerable anticancer activity in some derivatives against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Genotoxic Properties

Benvenuti et al. (1997) investigated the genotoxic properties of some benzoimidazole derivatives, providing insights into their potential for genetic toxicity studies (Benvenuti et al., 1997).

Antibacterial Agent Synthesis

Borad et al. (2015) synthesized novel acetamide derivatives and tested them as antibacterial agents, demonstrating broad-spectrum activity against both Gram-positive and Gram-negative bacteria (Borad et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. These factors would likely be assessed through a combination of experimental testing and computational modeling .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it showed promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy in clinical trials .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O4/c20-14-3-2-13(8-15(14)21)24-6-5-23(19(24)26)10-18(25)22-9-12-1-4-16-17(7-12)28-11-27-16/h1-4,7-8H,5-6,9-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEXJMJPRFVJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.